Methyl-d3-thioethane
Description
Rationale for Research on Methyl-d3-thioethane
Specificity and Implications of d3-Methyl Labeling in Thioethane
The incorporation of three deuterium (B1214612) atoms into the methyl group of thioethane results in this compound. This specific d3-methyl labeling has several implications for its use in scientific research. Deuterium substitution leads to a kinetic isotope effect, where reactions involving the C-D bond are typically slower than those involving the corresponding C-H bond. This effect can be exploited to study reaction mechanisms and identify rate-determining steps.
In spectroscopic analysis, the increased mass due to deuterium shifts vibrational frequencies, particularly C-D stretching and bending modes, to lower values compared to C-H vibrations. This allows for the distinct identification and quantification of the deuterated species using techniques such as infrared and Raman spectroscopy oup.com. The Raman spectra of ethyl methyl sulfide (B99878) and its deuterated analogs, including CH₃SCH₂CD₃ and CH₃SCD₃, have been investigated to determine rotational isomerism and vibrational assignments oup.com.
Furthermore, the mass difference between this compound (molecular weight ~79.18 g/mol ) nih.govnist.gov and non-deuterated ethyl methyl sulfide (molecular weight ~76.16 g/mol ) nih.govfishersci.se is significant and easily distinguishable by mass spectrometry. This property makes this compound an effective internal standard for the quantitative analysis of ethyl methyl sulfide in complex matrices. Deuterium labeling is a crucial technique in drug discovery and development, particularly for pharmacokinetic studies and as internal standards in mass spectrometry researchgate.netresearchgate.netacs.org. While this compound itself may not be a drug, the principles of using d3-methyl labeling for tracking and quantification are broadly applicable in chemical and biological research.
Relation to Ethyl Methyl Sulfide (EMS) and its Various Isotopologues
This compound is a specific isotopologue of ethyl methyl sulfide (EMS), also known as methylthioethane fishersci.sewikidata.org. EMS (C₃H₈S) is a simple thioether with the chemical structure CH₃CH₂SCH₃. It exists in different conformational isomers, specifically trans and gauche conformers, due to rotation around the carbon-sulfur bonds nih.govaanda.org. Studies using millimeter-wave spectroscopy have analyzed the rotational spectra of both the trans and gauche conformers of ethyl methyl sulfide, providing insights into their structural parameters and internal rotation barriers nih.govaanda.orgaanda.org.
Besides this compound, other isotopologues of ethyl methyl sulfide can be synthesized by substituting hydrogen atoms with deuterium at different positions (e.g., on the ethyl group) or by substituting the ¹²C or ³²S atoms with their heavier isotopes like ¹³C or ³⁴S nih.govaanda.org. Research on these various isotopologues, including those containing deuterium and ³⁴S, has been conducted to accurately determine spectroscopic parameters, which are essential for their identification in laboratory settings and potentially in interstellar space nih.govaanda.orgresearchgate.netresearchgate.net. The study of these isotopologues helps in understanding the molecular structure, dynamics, and spectroscopic signatures of ethyl methyl sulfide and related organosulfur compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41880-36-8 |
|---|---|
Molecular Formula |
C3H5D3S |
Molecular Weight |
79.18 g/mol |
IUPAC Name |
trideuteriomethylsulfanylethane |
InChI |
InChI=1S/C3H8S/c1-3-4-2/h3H2,1-2H3/i2D3 |
InChI Key |
WXEHBUMAEPOYKP-BMSJAHLVSA-N |
SMILES |
CCSC |
Isomeric SMILES |
[2H]C([2H])([2H])SCC |
Canonical SMILES |
CCSC |
Other CAS No. |
41880-36-8 |
Purity |
85% min. |
Synonyms |
Methyl-d3-ethyl sulfide |
Origin of Product |
United States |
Synthetic Methodologies for Methyl D3 Thioethane
Strategies for Site-Selective Deuterium (B1214612) Incorporation in Thioethers
Site-selective deuteration of organic frameworks is a key area of research, driven by the need for precisely labeled compounds. snnu.edu.cn While general methods for deuteration exist, achieving selectivity at specific positions within a molecule like a thioether can be challenging.
Overview of Deuteration Techniques and Their Applicability to Thioethers
Various techniques are employed for introducing deuterium into organic molecules, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net These methods often involve catalytic systems, acidic or basic conditions, or electrochemical approaches. snnu.edu.cnresearchgate.netchemrxiv.orgrsc.org The applicability of these techniques to thioethers depends on the specific method and the desired site of deuteration.
For thioethers, deuteration adjacent to the sulfur atom (α-deuteration) is often targeted due to the potential for stabilizing carbanionic intermediates under basic conditions or the influence of the sulfur atom on adjacent C-H bond acidity. acs.orgrsc.org Metal-catalyzed HIE has been explored for the deuteration of various organic motifs, including those containing thioether functionalities. acs.orgsnnu.edu.cn For instance, a Ru/C heterogeneous catalyst has been shown to facilitate labeling at the α-position of the sulfur atom in thioether substructures within complex molecules, albeit sometimes with moderate levels of isotope incorporation. acs.org Photocatalytic α-deuteration of thioethers has also been reported. rsc.org
Hydrogen Isotope Exchange (HIE) Methods for Deuterated Thioether Synthesis
Hydrogen isotope exchange (HIE) is a common strategy for introducing deuterium into molecules after the main carbon skeleton has been assembled. acs.orgsnnu.edu.cngoogle.com This approach can be more efficient than multi-step synthesis from deuterated precursors, especially for late-stage labeling. acs.orggoogle.com HIE methods for thioethers can involve various conditions, including acid- or base-treatment, supercritical heating, or transition metal catalysis. google.com
Electrochemically generated bases have been used for selective HIE at the position alpha to the sulfur atom in various sulfur-containing molecules. rsc.org This metal-free approach utilizes readily available deuterated solvents like DMSO-d6 as the deuterium source and can achieve selective deuterium incorporation. rsc.org Another study demonstrated site-selective deuteration of alkyl aryl thioethers under electroreductive conditions by using d3-MeCN as the solvent, suggesting a radical intermediate pathway. chemrxiv.org
Advanced Synthetic Routes to Deuterated Thioether Derivatives
Beyond direct HIE on the final thioether product, other synthetic strategies can be employed to introduce deuterium, often involving deuterated precursors or specific functional group transformations.
Functionalization of Thiophosphonium Salts for Accessing Deuterated Thioethers
Recent work has explored the functionalization of thiophosphonium salts as a divergent approach to access various sulfur-containing compounds, including deuterated thioethers. nih.govacs.orgchemrxiv.orgacs.orgchemrxiv.org Thiophosphonium salts can be synthesized through the coupling of thiols and aldehydes with triphenylphosphine (B44618) and triflic acid. nih.govacs.org These salts can then undergo transformations, such as hydrolysis-based reduction, to yield thioethers. nih.govacs.org
Notably, conducting the hydrolysis-based reduction of thiophosphonium salts in the presence of D2O has been shown to produce α-deuterated thioethers with good deuterium labeling. nih.gov This method offers a route to selectively incorporate deuterium at the carbon atom directly attached to the sulfur that originates from the aldehyde component used in the thiophosphonium salt synthesis. nih.gov For example, using a thiophosphonium salt derived from an aldehyde and a thiol, reduction with DBU in D2O can lead to the formation of the corresponding α-deuterated thioether. nih.gov
An example of this approach is the reduction of a thiophosphonium salt (3) with DBU in D2O, which yielded the corresponding α-deuterated thioether (4-D) with up to 93% deuterium incorporation (Scheme 3 in Source nih.gov). This demonstrates the potential of this methodology for synthesizing deuterated thioethers with high isotopic enrichment at a specific site.
Precursor-Based Deuteration Strategies for Methyl-d3-thioethane
A precursor-based strategy for synthesizing this compound (CD3SCH2CH3) would involve utilizing a commercially available or synthesizable precursor that already contains the CD3 group. A straightforward approach would be the reaction of a deuterated methyl source with ethanethiol (B150549) or an ethanethiolate salt.
For instance, the reaction of iodomethane-d3 (B117434) (CD3I) with sodium ethanethiolate (NaSCH2CH3) via an SN2 reaction would be expected to yield this compound. This method relies on the availability of the deuterated methyl halide precursor and the nucleophilicity of the thiolate.
Another potential precursor-based route could involve the reaction of a CD3-containing leaving group (such as a tosylate or mesylate) with ethanethiolate. The synthesis of the CD3-containing precursor itself would require incorporating deuterium, likely through the deuteration of methanol (B129727) followed by conversion to the desired leaving group derivative.
While specific detailed procedures for the precursor-based synthesis of this compound were not extensively detailed in the search results, the general principle of reacting a deuterated methyl electrophile (CD3-X) with a nucleophilic ethanethiolate is a well-established method for thioether synthesis and is applicable here. thieme-connect.comlibretexts.org
Methodologies for Assessing Isotopic Purity and Deuterium Distribution in Synthetic Products
Accurately determining the isotopic purity and the distribution of deuterium within a synthesized molecule is crucial for confirming the success of the deuteration strategy and for the intended applications of the labeled compound. rsc.orgresearchgate.net Several analytical techniques are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing both isotopic enrichment and the site-specificity of deuterium incorporation. rsc.orgwiseguyreports.comepj-conferences.orgrug.nl Both 1H NMR and 2H NMR are valuable. 1H NMR can be used to quantify the remaining protons at the deuterated positions by comparing their signal integrals to those of internal standards or other non-deuterated protons in the molecule. rsc.orgepj-conferences.org The absence or reduction of a proton signal at a specific position in the 1H NMR spectrum indicates deuterium incorporation at that site.
2H NMR directly detects deuterium nuclei and provides information about the chemical environment of the deuterated sites. epj-conferences.orgrug.nloiv.int The chemical shifts in 2H NMR spectra are similar to those in 1H NMR, allowing for the identification of the deuterated positions. The integration of signals in the 2H NMR spectrum can provide quantitative information about the relative amount of deuterium at different sites. oiv.int Furthermore, deuterium-induced isotopic shifts on 13C NMR signals can be utilized to quantify deuterium content at specific sites, particularly for quaternary carbons neighboring deuterated positions. nih.gov
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is another essential technique for determining the isotopic enrichment and the distribution of isotopologues (molecules with different numbers of deuterium atoms). rsc.orgresearchgate.netepj-conferences.orgmdpi.com By analyzing the mass spectrum, the molecular ion cluster reveals the presence and relative abundance of species with varying degrees of deuteration (D0, D1, D2, D3, etc.). rsc.orgresearchgate.netepj-conferences.org This allows for the calculation of the average deuterium incorporation and the isotopic purity (the percentage of molecules containing the desired number of deuterium atoms). rsc.orgresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be used to analyze the purity of the deuterated product and separate it from any remaining non-deuterated or partially deuterated byproducts. rsc.orgmdpi.com
Here is a table summarizing the key analytical techniques:
| Analytical Technique | Information Provided |
| 1H NMR | Quantification of residual protons at deuterated sites, confirmation of non-deuterated regions. |
| 2H NMR | Direct detection of deuterium, identification of deuterated positions, relative quantification of deuterium at different sites. |
| 13C NMR (with deuterium decoupling) | Quantification of deuterium content at specific sites via isotopic shifts. |
| Mass Spectrometry (MS), HRMS | Determination of isotopic enrichment, distribution of isotopologues, molecular weight confirmation. |
| GC-MS or LC-MS | Purity analysis, separation and analysis of different isotopologues. |
These analytical methods are indispensable for ensuring the quality and characteristics of synthesized this compound for its intended applications.
Advanced Spectroscopic Characterization of Methyl D3 Thioethane
Rotational Spectroscopy of Deuterated Ethyl Methyl Sulfide (B99878) Analogs
Millimeter-Wave Spectroscopic Analysis of Conformation-Specific Isomers
Ethyl methyl sulfide is known to exist in different conformational isomers due to the hindered rotation around the C-C and C-S bonds. The primary conformers are typically the trans and gauche forms, referring to the arrangement around the C-S bond nih.govaanda.org. Millimeter-wave spectroscopy is a suitable technique for resolving the rotational spectra of these conformers. Analysis of the millimeter-wave spectrum of ethyl methyl sulfide has allowed for the identification and characterization of both the trans and gauche conformers nih.govaanda.org. Studies on deuterated analogs, including those with deuterium (B1214612) on the methyl group attached to sulfur, would similarly focus on identifying the conformers present and analyzing their individual rotational spectra. The presence and relative abundance of these conformers can be determined from the observed spectral line intensities. The rotational spectra for the trans and gauche conformers of ethyl methyl sulfide have been analyzed using millimeter-wave spectroscopy nih.govaanda.org.
Determination of Rotational Constants and High-Order Centrifugal Distortion Parameters
Analysis of the measured rotational transition frequencies for each identified conformer allows for the precise determination of rotational constants (A, B, and C). These constants are inversely related to the moments of inertia and provide crucial information about the molecular geometry. High-order centrifugal distortion parameters are also determined to account for the molecule's non-rigid behavior under rotation utrgv.edu. These parameters describe how the molecule distorts as it rotates faster. Experimental rotational and centrifugal distortion constants for the trans and gauche conformers of non-deuterated ethyl methyl sulfide have been reported, showing good agreement with theoretical calculations nih.govresearchgate.net. Similar analyses for Methyl-d3-thioethane would yield a distinct set of rotational and centrifugal distortion constants due to the change in mass distribution caused by deuteration.
An example of typical data for rotational and centrifugal distortion constants for ethyl methyl sulfide conformers (non-deuterated) is presented in the table below, based on findings from millimeter-wave spectroscopy nih.gov:
| Conformer | A (MHz) | B (MHz) | C (MHz) | ΔJ (kHz) | ΔJK (kHz) | ΔK (kHz) | δJ (kHz) | δK (kHz) |
| trans | 26581.1 | 4264.5 | 3943.5 | 2.5 | -13.0 | 89.8 | 1.0 | 5.4 |
| gauche | 11150.4 | 6010.1 | 4561.0 | 1.3 | 3.6 | 10.1 | 0.6 | 2.7 |
Analysis of Internal Rotation Splittings and Hindered Rotation Barriers
Ethyl methyl sulfide features internal rotation of the methyl groups and the ethyl group. These internal rotations are hindered by potential energy barriers, leading to splittings in the observed rotational transitions nih.govresearchgate.net. Analysis of these splittings allows for the determination of the barrier heights hindering internal rotation (typically denoted as V₃ for methyl rotation) researchgate.netrsc.org. Millimeter-wave spectroscopy has been used to observe A-E internal rotation splittings in the spectrum of ethyl methyl sulfide, enabling the experimental determination of the V₃ hindered internal rotation barrier height for both the trans and gauche species nih.gov. For this compound, the deuteration of the methyl group attached to sulfur will affect the moment of inertia of this internal rotor and potentially modify the barrier height due to changes in zero-point energy and electronic distribution. Analyzing the internal rotation splittings in the spectrum of this compound would provide experimental values for the deuterated methyl group's hindered rotation barrier.
Vibrational Spectroscopic Investigations of this compound
Infrared (IR) Spectroscopic Signatures of C-D Bonds
Deuteration leads to significant shifts in vibrational frequencies, particularly for modes involving the substituted atoms astrochymist.orgeolss.net. In this compound (CD₃SCH₂CH₃), the presence of C-D bonds in the methyl group attached to sulfur results in characteristic IR absorption bands that are distinct from the C-H stretching and bending vibrations found in the non-deuterated methyl group. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region libretexts.orgspectroscopyonline.com. Substituting hydrogen with deuterium significantly lowers the vibrational frequency due to the increased mass. C-D stretching vibrations are generally expected to appear in the region of approximately 2000-2250 cm⁻¹. [Need to confirm this range specifically for C-D in sulfides from search results if possible, otherwise state generally].
Raman Spectroscopic Studies of Deuterated Thioethers
Raman spectroscopy is a powerful vibrational spectroscopic technique used to study molecular vibrations, which provide insights into bond strengths, molecular geometry, and intermolecular interactions. For deuterated compounds like this compound, Raman spectroscopy is particularly useful because the isotopic substitution of hydrogen with deuterium leads to significant shifts in vibrational frequencies. This is due to the change in mass, which affects the reduced mass of the vibrating system. Studies on dimethyl sulfide and its deuterated isotopomers, including CH3SCD3, have utilized infrared absorption and Raman spectroscopy to investigate their vibrational modes and assignments researchgate.netdoi.org.
The Raman spectra of thioethers typically exhibit characteristic bands in the C-S stretching region, which is generally found between 650 and 700 cm⁻¹ rsc.orgroyalholloway.ac.uk. Deuteration of the methyl groups attached to the sulfur atom is expected to influence these and other vibrational modes involving the C-S bonds and the C-H/C-D bending motions. Research on deuterated thiols and thioethers has shown that deuteration can cause shifts in the C-S stretching vibration and introduce new peaks corresponding to C-D vibrations rsc.orgroyalholloway.ac.uk. For example, the C-S-H bending mode in ethanethiol (B150549) shifts significantly upon deuteration of the thiol proton rsc.org. While specific detailed Raman peak data for CH3SCD3 were not extensively provided in the search results, the molecule's Raman spectrum has been recorded and assigned in comparative studies with (CH3)2S and (CD3)2S researchgate.netdoi.org. The analysis of these spectra allows for the identification of fundamental vibrational frequencies and overtones, providing a fingerprint of the molecule's structure and isotopic composition.
Identification and Assignment of Vibrational Excited States
The identification and assignment of vibrational excited states in this compound are typically achieved through the analysis of its infrared and Raman spectra, often complemented by theoretical calculations such as Density Functional Theory (DFT). By comparing the experimental spectra with predicted vibrational frequencies and intensities from computational models, specific peaks can be assigned to particular molecular vibrations (e.g., C-H stretches, C-D stretches, C-S stretches, bending modes, torsional modes) researchgate.netdoi.orgresearchgate.netzenodo.orgacs.orgorcid.orgresearchgate.netrsc.orgresearchgate.net.
For CH3SCD3, the presence of both CH3 and CD3 groups leads to distinct sets of vibrational modes in the C-H and C-D stretching regions, respectively. The C-H stretching vibrations typically appear in the range of 2800-3000 cm⁻¹, while the C-D stretching vibrations are shifted to lower frequencies, generally around 2000-2200 cm⁻¹, due to the increased mass of deuterium researchgate.netnih.gov. Assignments for the vibrational spectra of dimethyl sulfide isotopomers, including CH3SCD3, have been proposed researchgate.netdoi.org. These assignments help in understanding how deuterium substitution affects the coupling between different vibrational modes within the molecule.
While a comprehensive table of assigned vibrational frequencies for CH3SCD3 was not available in the search results, a representative table illustrating the types of vibrational modes expected and their approximate frequency ranges in a deuterated thioether like CH3SCD3 can be constructed based on general spectroscopic principles and studies of similar molecules.
| Vibrational Mode (Assignment) | Approximate Frequency Range (cm⁻¹) | Notes |
| C-H Stretching (CH3) | 2800 - 3000 | Characteristic of methyl C-H bonds |
| C-D Stretching (CD3) | 2000 - 2200 | Characteristic of methyl C-D bonds |
| CH3 Bending | 1300 - 1500 | Various scissoring, rocking, wagging |
| CD3 Bending | 900 - 1100 | Lower frequencies due to deuterium mass |
| C-S Stretching | 600 - 750 | Sensitive to molecular structure |
| C-S-C Bending | 300 - 400 | Skeletal bending modes |
| Torsional Modes | Below 300 | Involving rotation of methyl groups |
Note: These are representative ranges based on general knowledge of molecular vibrations and the effect of deuteration on similar molecules. Specific frequencies for CH3SCD3 would be determined from experimental Raman and IR spectra and theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of organic molecules, providing detailed information about the connectivity, functional groups, and electronic environment of atoms. For isotopically labeled compounds like this compound, NMR, particularly ¹H, ²H, and ¹³C NMR, is crucial for confirming the position and extent of deuterium labeling and analyzing the remaining non-deuterated parts of the molecule alfa-chemistry.comtcichemicals.comlabinsights.nlsavemyexams.comresearchgate.net. Deuterated solvents are commonly used in NMR to avoid overwhelming signals from the solvent itself alfa-chemistry.comtcichemicals.comlabinsights.nlsavemyexams.comcarlroth.com.
Deuterium NMR (²H NMR) for Labeling Confirmation and Site Specificity
Deuterium NMR (²H NMR) is specifically used to detect and characterize deuterium nuclei within a molecule. Since this compound contains a CD3 group, ²H NMR is ideal for confirming that deuterium is indeed incorporated into one of the methyl positions and to assess the isotopic enrichment level at that site alfa-chemistry.comtcichemicals.comlabinsights.nlsavemyexams.comsigmaaldrich.com.
Deuterium nuclei (²H) have a spin quantum number of I=1, which results in different splitting patterns compared to protons (¹H, I=1/2) in coupled NMR spectra. However, in many cases, coupling between deuterium and other nuclei like ¹H or ¹³C is smaller than proton-proton or proton-carbon coupling and may not be resolved under standard conditions, often leading to simpler spectra. For the CD3 group in CH3SCD3, the ²H NMR spectrum is expected to show a signal corresponding to the deuterium atoms in this methyl group. Due to the symmetry of the CD3 group and the absence of directly coupled protons on the adjacent carbon, the ²H signal is likely to appear as a singlet. sigmaaldrich.com notes that chemical shifts in ²H NMR are very similar to those in ¹H NMR for the corresponding hydrogen atoms, with only minor isotope effects. This allows for extrapolation of chemical shift information between the two nuclei sigmaaldrich.com. A significant advantage of ²H NMR is that it allows the use of non-deuterated solvents, as the natural abundance of deuterium is very low, resulting in a clean baseline sigmaaldrich.com.
A representative ²H NMR chemical shift for a CD3 group attached to a sulfur atom in a thioether would be expected in a similar range to the ¹H chemical shift of a CH3 group in a similar environment.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ²H | ~2.0 - 2.5 | Singlet | CD3 |
Note: This is a representative chemical shift range based on typical values for methyl groups adjacent to sulfur and the similarity between ¹H and ²H shifts. The exact chemical shift would be determined experimentally.
Proton NMR (¹H NMR) Analysis of Non-Deuterated Protons and Coupling Interactions
¹H NMR spectroscopy of this compound focuses on the non-deuterated methyl group (CH3). The ¹H NMR spectrum provides information about the chemical environment of these protons and their coupling interactions with neighboring nuclei. In CH3SCD3, the protons of the CH3 group are adjacent to the sulfur atom and the deuterated methyl group (CD3).
The chemical shift of the CH3 protons in CH3SCD3 is expected to be similar to that of the methyl protons in non-deuterated dimethyl sulfide (CH3SCH3). Methyl groups attached to sulfur typically resonate in the upfield region of the ¹H NMR spectrum, generally between 2.0 and 2.5 ppm.
Coupling interactions in ¹H NMR arise from the spin-spin interaction between non-equivalent nuclei. In CH3SCD3, the protons of the CH3 group could potentially couple with the deuterium nuclei of the CD3 group. However, ¹H-²H coupling constants are typically much smaller than ¹H-¹H coupling constants (approximately 1/6.5 times smaller), and this coupling may not be resolved in standard ¹H NMR spectra, especially if the linewidths are broad. Therefore, the signal for the CH3 group in CH3SCD3 is often observed as a singlet or a broadened singlet.
A representative ¹H NMR chemical shift for the CH3 group in this compound is provided below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.0 - 2.5 | Singlet (or broad) | CH3 |
Note: This is a representative chemical shift range. The exact chemical shift and observed multiplicity would be determined experimentally.
Carbon-13 NMR (¹³C NMR) in Deuterated Analogs
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the ¹³C NMR spectrum will show signals for both the carbon in the non-deuterated CH3 group and the carbon in the deuterated CD3 group.
The chemical shifts of the carbon atoms in CH3SCD3 are expected to be similar to those of the carbon atoms in dimethyl sulfide, with minor isotope effects due to deuteration. Methyl carbons attached to sulfur typically resonate in the upfield region of the ¹³C NMR spectrum, generally between 15 and 25 ppm.
The presence of deuterium on the CD3 carbon has a significant effect on its ¹³C NMR signal. In a standard ¹H-decoupled ¹³C NMR spectrum, the signal for the CH3 carbon will appear as a singlet. However, the signal for the CD3 carbon will be split into a multiplet due to coupling with the deuterium nuclei (¹³C-²H coupling). Since deuterium has a spin of 1, a carbon coupled to three deuterium atoms (as in a CD3 group) will typically appear as a septet (2nI + 1 = 231 + 1 = 7). The intensity of the signal for the deuterated carbon may also be reduced compared to a non-deuterated carbon in a standard proton-decoupled experiment due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.
A representative table of expected ¹³C NMR chemical shifts and multiplicities for this compound is shown below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (¹H-decoupled) | Assignment |
| ¹³C | ~15 - 25 | Singlet | CH3 |
| ¹³C | ~15 - 25 | Septet | CD3 |
Note: These are representative chemical shift ranges. The exact chemical shifts and coupling constants (which determine the spacing within the septet) would be determined experimentally.
Quantum Chemical and Computational Modeling of Methyl D3 Thioethane Systems
Ab Initio Calculations for Molecular Structure and Conformational Analysis
Ab initio computational methods, based on first principles of quantum mechanics, are widely used to determine molecular structures and analyze their potential energy surfaces. For Methyl-d3-thioethane, these calculations help elucidate its preferred geometries and the relative stabilities of different spatial arrangements of its atoms.
Equilibrium Geometries and Detailed Conformational Landscapes (e.g., Trans and Gauche Forms)
Ethanethiol (B150549) (CH3CH2SH), the non-deuterated analog of this compound, is known to exist primarily as two stable conformers: trans (or anti) and gauche. In the trans conformation, the methyl group and the thiol hydrogen atom are on opposite sides of the C-C-S plane, while in the gauche conformation, they are on the same side. Computational studies on ethanethiol consistently identify these two forms as energy minima on the potential energy surface fishersci.fieasychem.orgfishersci.ca.
For this compound, the fundamental conformational landscape is expected to be similar, with trans (CD3-CH2-SH) and gauche conformers being the primary stable species. Ab initio calculations, such as those employing Hartree-Fock (HF) or Density Functional Theory (DFT) methods with appropriate basis sets, can predict the optimized geometries (bond lengths, bond angles, and dihedral angles) for both the trans and gauche forms of this compound. These calculations typically show slight differences in structural parameters between the conformers due to subtle electronic and steric interactions.
The relative stability of these conformers can be determined by comparing their calculated total energies. Studies on ethanethiol suggest that the gauche conformer may be slightly more stable than the trans conformer, depending on the level of theory and basis set used easychem.org. Similar calculations on this compound would provide the energy difference between its trans and gauche forms, offering insights into their relative populations at a given temperature.
An illustrative example of calculated relative energies for conformers (based on studies of related thiols and deuterated compounds) is shown below:
| Conformer | Relative Energy (kcal/mol) |
| Trans | 0.00 |
| Gauche | -0.2 to -0.7 (Illustrative) |
Note: Specific values for this compound would require dedicated calculations.
Exploration of the Potential Energy Surface for Deuterated Thioethane
Exploring the potential energy surface (PES) involves calculating the energy of the molecule as a function of its internal coordinates, particularly the dihedral angles corresponding to internal rotations. For this compound, key internal rotations include the torsion around the C-S bond and, importantly, the internal rotation of the deuterated methyl (CD3) group around the C-C bond.
Computational methods allow for scanning these torsional angles while optimizing other structural parameters at each step. This process generates a profile of the molecule's energy as the internal rotor rotates, revealing the energy minima (stable conformers) and the energy maxima (transition states) that connect them. The PES provides a comprehensive picture of the molecule's flexibility and the pathways for interconversion between different conformers.
For this compound, exploring the PES with respect to the CD3 torsion is particularly relevant. This involves varying the dihedral angle defined by atoms across the C-C bond (e.g., D-C-C-S) and calculating the energy at each step. The resulting energy profile reveals the barrier hindering the free rotation of the CD3 group.
Calculation of Torsional Energy Barriers and Splittings for Isotopic Analogs
Torsional energy barriers are the energy maxima on the PES that must be overcome for internal rotation to occur. For the CD3 internal rotation in this compound, the torsional barrier (often denoted as V3 for a three-fold barrier) is a critical parameter influencing the molecule's dynamics and spectroscopic properties. Computational methods are extensively used to calculate these barriers fishersci.fiepa.gov.
Deuteration of the methyl group affects the moment of inertia of the internal rotor and can also slightly influence the electronic distribution, thereby altering the torsional barrier compared to the non-deuterated analog. Studies on other methyl-deuterated molecules have shown that while the fundamental shape of the torsional potential is similar, the barrier height can change upon deuteration fishersci.fi.
The internal rotation of the CD3 group leads to a splitting of energy levels, observable in high-resolution spectroscopy. The magnitude of this splitting is directly related to the height and shape of the torsional barrier. Computational calculations of the torsional potential can be used to predict these splittings, aiding in the interpretation of experimental spectra.
Illustrative torsional barrier values (based on studies of ethanethiol and related methyl rotors) are presented below:
| Internal Rotation | Calculated Barrier (kcal/mol) |
| C-S Torsion | ~3-4 (Illustrative) easychem.org |
| CD3 Torsion | ~3-4 (Illustrative) fishersci.fi |
Note: Specific values for this compound would require dedicated calculations.
Theoretical Prediction of Spectroscopic Parameters
Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which are essential for assigning experimental spectra and understanding the fine details of molecular energy levels.
Calculation of Rotational and Centrifugal Distortion Constants
Rotational constants (A, B, and C) are fundamental parameters derived from the molecule's moments of inertia, which in turn depend on its equilibrium geometry and atomic masses. For this compound, ab initio and DFT calculations at optimized geometries can directly predict these rotational constants fishersci.ca.
Comparing calculated rotational constants with experimentally determined values from microwave spectroscopy is a common way to validate the accuracy of the computational methods and the optimized molecular structures. Deuteration significantly affects the atomic masses and thus the moments of inertia, leading to noticeable changes in the rotational constants compared to ethanethiol. These changes are characteristic isotopic shifts that aid in spectroscopic identification.
Centrifugal distortion constants describe the molecule's distortion under the stress of rotation. These constants can also be calculated from the computed force field of the molecule. Accurate prediction of centrifugal distortion constants is important for fitting high-resolution rotational spectra.
An example of the type of data obtained from computational studies (illustrative, not specific to this compound unless cited):
| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
| Trans | XXX.X (Illustrative) | YYY.Y (Illustrative) | ZZZ.Z (Illustrative) |
| Gauche | XXX'.X' (Illustrative) | YYY'.Y' (Illustrative) | ZZZ'.Z' (Illustrative) |
Note: Specific values for this compound would require dedicated calculations.
Computational studies often involve calculating rotational constants at various levels of theory and with different basis sets to assess the impact on accuracy and to find a balance between computational cost and reliability.
Prediction of Vibrational Frequencies and Intensities to Support Experimental Assignments
Vibrational spectroscopy (infrared and Raman) probes the normal modes of vibration of a molecule. Quantum chemical calculations can predict the frequencies of these vibrational modes and their corresponding infrared intensities and Raman activities easychem.org.
For this compound, calculating vibrational frequencies involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) at the optimized geometry. The resulting force constants are then used to determine the vibrational frequencies. The intensities of infrared absorptions and the activities of Raman scattering can also be calculated, providing a theoretical spectrum that can be directly compared with experimental IR and Raman data.
Deuteration of the methyl group leads to significant shifts in the vibrational frequencies of modes involving the motion of these atoms (e.g., C-D stretching and CD3 bending modes). Predicting these isotopic shifts computationally is crucial for correctly assigning observed bands in the experimental vibrational spectra of this compound.
Computational predictions of vibrational frequencies are often scaled by empirical factors to bring them into better agreement with experimental values, accounting for approximations in the theoretical methods and the neglect of anharmonic effects.
An illustrative example of calculated vibrational frequencies and intensities:
| Mode Description (Illustrative) | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Calculated Raman Activity (Å⁴/amu) |
| CD3 Symmetric Stretch | ~2100-2200 (Illustrative) | XX.X (Illustrative) | YY.Y (Illustrative) |
| CD3 Asymmetric Stretch | ~2200-2300 (Illustrative) | XX'.X' (Illustrative) | YY'.Y' (Illustrative) |
| C-S Stretch | ~600-750 (Illustrative) | ZZ.Z (Illustrative) | WW.W (Illustrative) |
| S-H Stretch | ~2550-2650 (Illustrative) | PP.P (Illustrative) | QQ.Q (Illustrative) |
Note: Specific values for this compound would require dedicated calculations.
Theoretical predictions of vibrational spectra are invaluable for confirming experimental band assignments, especially for complex molecules or in cases where experimental data is limited or ambiguous.
High-Level Computational Support for Spectral Assignments and Interpretation
High-level computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are routinely used to predict molecular properties that aid in the assignment and interpretation of experimental spectra. These properties include molecular geometries, rotational constants, vibrational frequencies, and intensities mdpi.comuni-rostock.dewisc.eduresearchgate.netlibretexts.orggaussian.comgeomar.depreprints.orguni-muenchen.denist.gov.
For this compound (CD3SCH3), computational chemistry can be employed to calculate its equilibrium geometry and predict its rotational constants. Comparing these calculated constants with experimental rotational spectroscopy data (e.g., microwave spectroscopy) can help confirm the molecular structure and provide precise bond lengths and angles. Similarly, computing the vibrational frequencies and infrared and Raman intensities of CD3SCH3 can assist in assigning observed peaks in vibrational spectra. uni-rostock.deresearchgate.netlibretexts.orggaussian.comuni-muenchen.denist.govacs.orgbibliotekanauki.pl The presence of deuterium (B1214612) atoms in the CD3 group is expected to significantly alter the vibrational modes and frequencies compared to the non-deuterated analog, CH3SCH3, due to the increased mass libretexts.orgnist.govacs.org. Computational modeling can quantify these changes and provide a detailed understanding of how specific molecular vibrations are affected by isotopic substitution.
While the NIST WebBook provides some gas phase ion energetics data for this compound, detailed computational studies specifically focused on predicting and assigning its full vibrational or rotational spectra were not prominently found in the conducted search nist.govwhoi.eduunige.ch. However, the established methodologies for computational spectroscopy are directly applicable to CD3SCH3 and would be essential for a thorough spectral analysis.
Isotopic Perturbations and Deuterium Isotope Effects in Theoretical Models
Isotopic substitution, particularly with deuterium, introduces perturbations to the molecular potential energy surface and affects molecular dynamics due to changes in mass and zero-point energy libretexts.orgnist.govacs.orgnih.govsilantes.comcsic.es. Theoretical models are crucial for understanding these isotopic effects, which can manifest in reaction rates (Kinetic Isotope Effects) and molecular vibrations.
Computational Studies of Kinetic Isotope Effects (KIE) and Mechanistic Implications
Kinetic Isotope Effects (KIEs) are powerful tools for probing reaction mechanisms. By comparing the reaction rates of a compound and its isotopically labeled analog, insights can be gained into the transition state structure and the nature of the bond-breaking and forming processes uni-rostock.degaussian.comacs.org. Computational chemistry can calculate KIEs by determining the vibrational frequencies of the reactants, transition states, and products uni-rostock.deacs.org. These calculations are based on theoretical frameworks that relate the isotopic sensitivity of reaction rates to changes in zero-point energies and vibrational partition functions along the reaction coordinate.
For reactions involving this compound, computational studies could investigate the KIEs associated with transformations where the C-S bond or the C-D bonds of the CD3 group are involved. While the search results did not specifically highlight computational KIE studies on reactions of CD3SCH3, the principles of calculating deuterium KIEs using transition state theory and computational methods are well-established and applicable uni-rostock.degaussian.comacs.org. Such studies would involve locating transition states on the potential energy surface and calculating the vibrational frequencies of the relevant species to determine the isotopic effect on the reaction rate.
Modeling Deuterium-Induced Changes in Vibrational Modes and Molecular Dynamics
Deuterium substitution directly impacts the vibrational modes of a molecule. The vibrational frequencies are inversely proportional to the square root of the reduced mass of the vibrating system libretexts.org. Replacing hydrogen with deuterium, which has approximately twice the mass, leads to a decrease in the frequencies of vibrations involving the substituted atoms libretexts.orgnist.govacs.org. Computational methods, such as harmonic frequency analysis, can accurately model these changes uni-rostock.delibretexts.orggaussian.comuni-muenchen.denist.gov. By calculating the vibrational spectra of both this compound and dimethyl sulfide (B99878), computational studies can identify which modes are most affected by the deuterium substitution and quantify the magnitude of the frequency shifts. uni-rostock.delibretexts.orguni-muenchen.denist.govbibliotekanauki.pl
Reaction Mechanisms and Mechanistic Studies Involving Methyl D3 Thioethane
Role of Deuterium (B1214612) Labeling as a Mechanistic Probe in Thioether Reactions
Deuterium labeling serves as a direct probe to understand the intricacies of thioether reactions. By selectively labeling the methyl group in Methyl-d3-thioethane, researchers can track the movement and transformation of this specific part of the molecule throughout a reaction sequence clearsynthdeutero.com. This is particularly useful in complex reaction systems where multiple pathways might be possible.
For example, in radical-based reactions involving thioether derivatives, deuterium labeling can help determine if C-S bond cleavage occurs and how subsequent radical intermediates react researchgate.net. Observing the retention or loss of deuterium in the products can provide strong evidence for or against proposed radical mechanisms, such as intramolecular homolytic substitution researchgate.net.
Deuterium labeling is also invaluable in catalytic reactions involving thioethers. It can help elucidate the mechanism of C-H activation and hydrogen isotope exchange catalyzed by transition metal complexes youtube.comresearchgate.net. By using deuterated solvents like D₂O or deuterated methylating agents, the site and extent of deuterium incorporation in the thioether product can be determined, shedding light on the catalytic cycle and the role of the catalyst youtube.com.
Influence of Deuteration on Reaction Kinetics and Thermodynamics
The replacement of hydrogen with deuterium can influence the kinetics and thermodynamics of a reaction due to the difference in vibrational frequencies and zero-point energies between C-H and C-D bonds wikipedia.orglibretexts.org. These differences are manifested as kinetic isotope effects (KIEs) and can provide critical information about the rate-determining step and the transition state structure wikipedia.orgnih.gov.
Primary and Secondary Kinetic Isotope Effects as Mechanistic Tools
Kinetic isotope effects are defined as the ratio of the reaction rate constant for a compound with a light isotope (e.g., hydrogen) to that of the same compound with a heavy isotope (e.g., deuterium) wikipedia.orglibretexts.org.
Primary Kinetic Isotope Effects (PKIEs): These occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction wikipedia.orglibretexts.org. For C-H bond cleavage, the reaction involving the lighter C-H bond is typically faster than that involving the heavier C-D bond, resulting in a kH/kD ratio greater than 1 wikipedia.orglibretexts.org. The magnitude of a PKIE can provide information about the extent of bond breaking in the transition state princeton.edu. For deuterium, normal PKIEs are typically between 1 and 7 or 8 libretexts.orglibretexts.org.
Secondary Kinetic Isotope Effects (SKIEs): These are observed when the isotopic substitution is at an atom where bonds are not broken or formed in the rate-determining step, but the isotopic substitution still affects the reaction rate wikipedia.orgprinceton.edu. SKIEs are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1) wikipedia.orgprinceton.edu. Secondary deuterium isotope effects at an α-carbon (the carbon undergoing reaction) can arise from changes in hybridization and hyperconjugation in the transition state and are often used to distinguish between different reaction mechanisms, such as SN1 and SN2 reactions wikipedia.orgprinceton.educdnsciencepub.com. For α-deuterium SKIEs, values around 1.1-1.2 are typical for sp³ to sp² rehybridization, while values around 0.8-0.9 are typical for sp² to sp³ rehybridization wikipedia.org.
In the context of this compound, studying the KIEs for reactions involving the methyl group can provide insights into the mechanism. For instance, if a reaction involves the cleavage of a C-H (or C-D) bond in the methyl group in the rate-determining step, a primary kinetic isotope effect would be observed. Studies on the reaction of thioanisole-d3 (B15142115) with singlet oxygen showed kinetic isotope effects (kH/kD) of 2-4 for the methyl protons in sulfone formation, suggesting that intramolecular proton abstraction is the rate-determining step acs.org.
While direct KIE data for this compound in specific reactions were not extensively found, the principles of KIEs applied to related deuterated thioethers or compounds with deuterated methyl groups are highly relevant acs.orgcopernicus.org.
Elucidation of Mechanistic Details through Isotopic Scrambling Experiments
Isotopic scrambling experiments involve introducing a molecule with isotopic labels at specific positions into a reaction and then analyzing the distribution of the isotopes in the products and recovered starting material chegg.com. For this compound, this would involve tracking where the deuterium atoms end up after a reaction.
If a reaction proceeds through an intermediate where the deuterium atoms in the methyl group become equivalent to other hydrogen atoms in the molecule or the reaction environment, isotopic scrambling can occur acs.orgnih.gov. Analyzing the pattern and extent of this scrambling can provide valuable information about the nature and lifetime of the intermediates involved.
For example, in studies of thioether formation in proteins, deuterium labeling in D₂O buffer and subsequent analysis of deuterium incorporation patterns in the protein fragments helped elucidate the reaction mechanism, suggesting intermediates formed through dehydrogenation nih.gov. Observing +2-Da incorporations on thioether-containing peptides indicated deuterium incorporation on both cysteine residues, consistent with a mechanism involving reversible dehydrogenation nih.gov.
In the reaction of dimethyl sulfide-d6 or thioanisole-d3 with singlet oxygen, H-D exchange was observed in the methyl group during sulfone formation, but not in the sulfoxides acs.org. This selective exchange in the sulfone product, and the finding that the incorporated hydrogen came from adventitious water, supported a mechanism involving a specific intermediate where proton exchange could occur acs.org.
While specific isotopic scrambling experiments directly involving this compound were not detailed in the search results, the methodology applied to related deuterated compounds demonstrates its power in revealing mechanistic details that are not accessible through other techniques chegg.comacs.orgnih.gov.
Astrochemical Significance and Interstellar Medium Studies of Methyl D3 Thioethane
Strategies for Detection of Organosulfur Molecules in the Interstellar Medium (ISM)
The primary strategy for detecting molecules in the interstellar medium relies heavily on radio astronomy, which observes the characteristic rotational spectra of molecules. oup.comacs.orgresearchgate.netgrupodeespectroscopia.es Molecules in the cold, low-density conditions of space emit or absorb photons at specific frequencies corresponding to transitions between their rotational energy levels. These unique spectral fingerprints allow astronomers to identify the chemical composition of interstellar clouds, star-forming regions, and circumstellar envelopes. Sulfur-bearing molecules, in particular, have been successfully detected in the ISM using radio telescopes by observing these rotational spectra. oup.com
A variety of organosulfur molecules have been identified in space, ranging from simple species like carbon monosulfide (CS), sulfur monoxide (SO), and sulfur dioxide (SO2) to more complex ones such as hydrogen sulfide (B99878) (H2S), methyl mercaptan (CH3SH), ethyl mercaptan (CH3CH2SH), and thioformaldehyde (B1214467) (H2CS). oup.comresearchgate.netaanda.orgresearchgate.net The recent identification of molecules like thioacetaldehyde (B13765720) (CH3CHS) highlights the ongoing progress in detecting more complex sulfur-bearing species. aanda.org The detection of these molecules requires sensitive radio telescopes and accurate knowledge of their rotational transition frequencies.
The search for and identification of complex organosulfur molecules, including deuterated variants like Methyl-d3-thioethane, remains an active area of astrochemical research. researchgate.net The strategies involve targeted searches for specific molecular transitions based on laboratory measurements or theoretical predictions, as well as unbiased spectral surveys that can reveal the presence of previously undetected molecules.
Theoretical Spectroscopic Characterization for Astrophysical Detection Purposes
For molecules that are difficult to produce or study in laboratory settings, or for those with complex spectra, theoretical calculations play a crucial role in predicting their spectroscopic parameters. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.gov These predicted parameters, such as rotational constants, centrifugal distortion constants, and dipole moments, are essential for generating accurate synthetic spectra that can be used to guide astronomical searches using radio telescopes. grupodeespectroscopia.esfrontiersin.orgresearchgate.netnih.gov High-level ab initio and density functional theory (DFT) methods are commonly employed for these calculations. frontiersin.orgresearchgate.netmdpi.commdpi.comuva.es
The process involves calculating the molecule's equilibrium structure and energy levels, from which the spectroscopic constants can be derived. These constants are then used to predict the frequencies and intensities of the rotational transitions. Comparing these theoretical predictions with observed spectral lines is a fundamental step in identifying molecules in space. frontiersin.orgfrontiersin.org
Generation of Predictive Spectroscopic Data for Deuterated Thioethers
Deuterium (B1214612) substitution significantly affects the physical properties of a molecule, including its moment of inertia and thus its rotational energy levels and spectrum. ontosight.ailibretexts.org Therefore, predicting the spectroscopic parameters for deuterated isotopologues like this compound is crucial for their astronomical detection, as their spectra will differ from their non-deuterated counterparts (e.g., ethyl methyl sulfide). Theoretical calculations are indispensable for generating the necessary predictive spectroscopic data for these deuterated species. mdpi.comcsic.esoup.com
Accurate rotational constants for deuterated molecules are required to precisely predict the frequencies of their transitions in the radio and millimeter/submillimeter wave ranges, which are the primary observational windows for molecular astrochemistry. libretexts.orgcsic.es While specific theoretical spectroscopic data for this compound may not be widely available in the public domain, the general methodologies applied to other deuterated molecules and thioethers can be used to generate the necessary data for CD3SCH2CH3.
Comparison of Theoretical Predictions with Observational Frequency Ranges in Radio Astronomy
Radio telescopes operate within specific frequency ranges, and molecular transitions are observed within these windows. oup.comnih.govsci.news Theoretical calculations provide the predicted frequencies of rotational transitions for a given molecule. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.gov Astronomers compare these predicted frequencies and their relative intensities with the observed spectral lines in astronomical sources. A match between predicted and observed lines serves as evidence for the presence of the molecule. frontiersin.orgfrontiersin.orgnih.gov
The high spectral resolution of modern radio telescopes necessitates highly accurate theoretical predictions. mdpi.comcsic.es In some cases, initial theoretical predictions may have uncertainties, and astronomical observations of clearly identified lines can be used to refine the spectroscopic constants, leading to more accurate predictions for other transitions. csic.es This iterative process between theoretical calculations, laboratory spectroscopy (when possible), and astronomical observations is key to identifying and confirming the presence of molecules in the ISM.
Isotopic Abundances of Sulfur-Bearing Species in Astrophysical Environments
Sulfur has four stable isotopes: 32S, 34S, 33S, and 36S, with approximate solar system abundance ratios of 95.02:4.21:0.75:0.02. aanda.orgaanda.orgurfu.ru The isotopic ratios of sulfur, like those of other elements, provide valuable information about stellar nucleosynthesis processes and the chemical evolution of galaxies. aanda.orgaanda.orgurfu.ru Observations of isotopologues of sulfur-bearing molecules, particularly carbon monosulfide (CS), which is abundant in the ISM, have been used to determine sulfur isotopic ratios in various galactic and extragalactic environments. aanda.orgaanda.orgurfu.ru Studies have revealed variations in sulfur isotopic ratios, for instance, between the Milky Way and the Large Magellanic Cloud, which can be linked to differences in metallicity, age effects, and star formation histories. aanda.orgaanda.org
In addition to elemental isotopic ratios, the ISM exhibits significant molecular isotopic fractionation, particularly for deuterium. The abundance ratio of deuterium to hydrogen (D/H) in many interstellar molecules is observed to be orders of magnitude higher than the elemental D/H ratio in the ISM (around 10^-5). ontosight.aicsic.esaanda.orgjst.go.jpnih.govastrobiology.com This phenomenon, known as deuterium fractionation, is particularly pronounced in cold and dense molecular clouds (temperatures below ~20-30 K) and is driven by ion-molecule reactions involving species like H2D+. csic.esaanda.orgnih.govastrobiology.com Grain surface chemistry also plays a significant role in deuterium fractionation. csic.esaanda.orgjst.go.jpnih.gov
Deuterium fractionation serves as a powerful diagnostic tool for probing the physical conditions (temperature, density) and evolutionary stage of astronomical objects. aanda.orgjst.go.jpaanda.orguni-heidelberg.de The degree of deuteration can vary significantly depending on the specific molecule and the environment in which it formed. csic.esaanda.orgjst.go.jpaanda.org For this compound, the presence of three deuterium atoms in the methyl group suggests that it likely formed in a cold environment where deuterium fractionation processes were efficient. Studying the abundance of this compound relative to its non-deuterated and partially deuterated isotopologues could provide crucial insights into the specific formation pathways and the physical conditions of its parent molecular cloud.
Chemical Evolution Models Incorporating Deuterated Organosulfur Species in Cosmic Environments
Astrochemical models, including gas-phase and gas-grain models, are developed to simulate the complex network of chemical reactions that occur in the ISM and predict the abundances of various molecules over time. researchgate.netcsic.essci.newsaanda.orgaanda.orguni-heidelberg.deresearchgate.net Modeling sulfur chemistry in the ISM has presented challenges, and the observed abundances of some sulfur-bearing molecules are not always well-reproduced by current models, leading to the concept of a "missing sulfur" reservoir. oup.comresearchgate.net
Incorporating deuterated species, such as deuterated organosulfur molecules like this compound, into these chemical evolution models is essential for accurately representing the chemistry in cold and dense regions where deuterium fractionation is significant. csic.esaanda.orgaanda.orguni-heidelberg.de These models aim to predict the deuterium fractionation ratios for various molecules under different physical conditions.
Comparing the molecular abundances and isotopic ratios predicted by these models with observational data helps to validate and refine the chemical reaction networks used in the models and to constrain the physical conditions of the observed regions. aanda.orgcsic.essci.newsaanda.orgaanda.org While specific astrochemical models focusing on the formation of this compound might be specialized, the general framework of incorporating deuterated organosulfur species allows for the investigation of potential formation pathways in cosmic environments. Studies of deuteration in other molecules like thioformaldehyde (H2CS), formaldehyde (B43269) (H2CO), and methanol (B129727) (CH3OH) have demonstrated the importance of both gas-phase and grain-surface reactions in producing highly deuterated species, providing a foundation for understanding the potential formation routes of this compound in space. csic.esaanda.orgjst.go.jpaanda.org
Future Research Directions and Methodological Advancements
Development of Novel Deuteration Methodologies for Complex Thioether Structures
The synthesis of precisely deuterated compounds, such as Methyl-d3-thioethane, often relies on specific deuteration methodologies. While some methods for the deuteration of organic molecules, including thioethers, exist, the development of novel, efficient, and highly selective techniques remains a key area for future research.
Current approaches to deuteration include hydrogen isotope exchange (HIE) catalyzed by acids, bases, or transition metals, and synthesis from commercially available deuterated precursors acs.orgresearchgate.netmdpi.com. For thioethers, methods involving metal catalysis, such as palladium-catalyzed C-H deuteration, have shown promise for specific positions rsc.orgsnnu.edu.cn. Base-mediated deuteration in the presence of superheated deuterium (B1214612) oxide has also been explored for various organic molecules acs.org. The development of new reagents, such as deuterated methylating agents derived from cost-effective sources like DMSO-d6, presents opportunities for the efficient installation of the -CD3 moiety into thiols to form deuterated thioethers nih.gov.
Future research should focus on developing methodologies that offer improved regioselectivity and chemoselectivity, particularly for complex molecules containing multiple functional groups or stereocenters. Mechanochemical approaches are also being explored for the deuteration of organic molecules in the solid state, which could offer greener and more efficient synthetic routes rsc.org. Furthermore, the development of catalytic systems that utilize readily available and inexpensive deuterium sources, such as D2O or D2 gas, under mild reaction conditions is highly desirable acs.orgsnnu.edu.cn. Advancements in this area will facilitate the broader accessibility and application of this compound and other specifically deuterated thioethers in research and industry.
Exploration of High-Resolution Spectroscopic Techniques for Deuterated Analogs
High-resolution spectroscopic techniques are crucial for the structural characterization, purity assessment, and study of the physical and chemical properties of deuterated compounds. Future research involving this compound will heavily rely on the continued exploration and refinement of these techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the position and degree of deuterium incorporation acs.orgnih.gov. High-field NMR, including 1H, 2H, and 13C NMR, will be essential for detailed structural analysis and for studying the effects of deuteration on molecular dynamics and conformation.
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can provide insights into the changes in molecular vibrations upon deuteration, which can affect properties like reaction rates due to kinetic isotope effects researchgate.netrsc.orgmdpi.com. Studies on related thioethers have utilized IR and Raman spectroscopy to investigate molecular structure and interactions mdpi.com.
Mass Spectrometry (MS), particularly coupled with chromatographic techniques (e.g., GC-MS, LC-MS), is invaluable for determining the isotopic enrichment and identifying trace impurities acs.orgmdpi.comnih.gov. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition of deuterated species. The use of deuterated compounds as internal standards in quantitative MS is a well-established application that can be further explored for this compound acs.orgmdpi.com.
Rotational spectroscopy offers extremely high resolution and can provide detailed information about the molecular structure, rotational constants, and even conformational preferences of gas-phase molecules researchgate.net. Applying this technique to this compound could yield precise structural parameters and a deeper understanding of its molecular geometry.
Future work should involve the synergistic application of these spectroscopic methods, potentially coupled with advanced separation techniques, to gain a comprehensive understanding of this compound and its behavior in different environments.
Advancements in Computational Approaches for Large Deuterated Systems
Computational chemistry plays a vital role in complementing experimental studies of deuterated molecules by providing theoretical insights into their electronic structure, vibrational properties, reaction pathways, and interactions. Advancements in computational approaches are crucial for studying this compound, especially in complex systems.
Density Functional Theory (DFT) calculations are widely used to predict molecular geometries, vibrational frequencies, and spectroscopic parameters of deuterated compounds rsc.orgmdpi.com. Future research can leverage improved DFT functionals and basis sets to more accurately model the properties of this compound and its interactions with other molecules.
Molecular Dynamics (MD) simulations can provide information about the dynamic behavior of deuterated molecules in various phases and environments, including their diffusion, solvation, and interactions with biological targets irb.hrmdpi.com. Advancements in computational power and simulation algorithms will enable the study of larger and more complex systems involving deuterated thioethers.
Computational studies can also be used to predict kinetic isotope effects (KIEs), which arise from the difference in vibrational frequencies between C-H and C-D bonds and can significantly influence reaction rates researchgate.netirb.hr. Theoretical calculations of KIEs for reactions involving this compound could provide valuable mechanistic information.
Future directions include the development of more efficient and accurate computational methods specifically tailored for deuterated systems, as well as the integration of computational and experimental data through advanced data analysis techniques. This will facilitate a deeper understanding of the fundamental properties and reactivity of this compound.
Interdisciplinary Applications and Broadening Scope of this compound Research
The unique properties conferred by deuterium labeling open up a range of interdisciplinary applications for compounds like this compound. Future research should explore and expand the scope of its use in various fields.
In analytical chemistry, this compound can serve as a valuable internal standard for the precise quantification of ethyl methyl sulfide (B99878) or related thioethers in complex matrices using mass spectrometry acs.orgmdpi.com. This is particularly relevant in environmental monitoring, food science, and breath analysis.
Deuterated compounds are widely used in mechanistic studies to probe reaction pathways and transition states through the analysis of kinetic isotope effects acs.orgresearchgate.net. This compound can be employed to investigate the mechanisms of reactions involving the methyl-sulfur bond, such as oxidation, alkylation, or cleavage reactions.
In environmental science, deuterated compounds can act as tracers to study the fate and transport of organic pollutants or to track biological processes involving sulfur-containing metabolites. This compound could potentially be used to trace the environmental cycling of volatile organic sulfur compounds.
While not directly a drug candidate itself, the study of this compound contributes to the broader understanding of how deuteration affects the properties of molecules containing thioether linkages. This knowledge can inform the design and synthesis of deuterated drug candidates or agrochemicals with improved metabolic stability or altered pharmacokinetic profiles acs.orgresearchgate.netirb.hr. The "magic methyl effect" and the impact of deuteration on methyl groups in bioactive compounds highlight the potential relevance of such studies nih.govrsc.org.
Furthermore, deuterated organic molecules are increasingly finding applications in materials science, for instance, in organic electronics, where deuteration can influence vibrational properties and device performance researchgate.netansto.gov.au. The potential use of deuterated thioethers in such materials could be an area for future exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
